- Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C KinaseJournal of Medicinal Chemistry, 2010, 53(10), 3973-4001,
Cas no 942918-07-2 (GSK-1070916)

GSK-1070916 structure
Nome do Produto:GSK-1070916
GSK-1070916 Propriedades químicas e físicas
Nomes e Identificadores
-
- N'-[4-[4-[2-[3-[(Dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethyl-1H-pyrazol-3-yl]phenyl]-N,N-dimethylurea
- GSK1070916
- 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea
- GSK-1070916A
- 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea
- 4-[3-(4-N,N-dimethylcarbamylaminophenyl)-1-ethyl-1H-pyrazol-4-yl]-2-[3-(dimethylaminomethyl)phenyl]-1H-pyrrolo[2,3-b]-pyridine
- N'-{4-[4-(2-{3-[(dimethylamino)methyl]phenyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl]phenyl}-N,N-dimethylurea
- GSK 1070916
- 8VLB51V7HO
- 3-(4-(4-(2-(3-((dimethylami
- GSK-1070916
- N′-[4-[4-[2-[3-[(Dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethyl-1H-pyrazol-3-yl]phenyl]-N,N-dimethylurea (ACI)
- AC-32837
- QTBWCSQGBMPECM-UHFFFAOYSA-N
- NCGC00346648-10
- CHEMBL1090479
- NCGC00346648-01
- AKOS005145558
- 942918-07-2
- GSK 1070916A
- UREA, N'-(4-(4-(2-(3-((DIMETHYLAMINO)METHYL)PHENYL)-1H-PYRROLO(2,3-B)PYRIDIN-4-YL)-1-ETHYL-1H-PYRAZOL-3-YL)PHENYL)-N,N-DIMETHYL-
- F17366
- compound 17k [PMID 20420387]
- SB14574
- HMS3265L13
- NSC800108
- BCP02610
- MFCD22420815
- NCGC00346648-07
- NMI-900
- NSC-777445
- DTXSID70241403
- CCG-269759
- DB-079843
- J-523344
- HMS3750K05
- NSC777445
- HMS3265K14
- SCHEMBL4305006
- HY-70044
- N'-{4-[4-(2-{3-[(dimethylamino)methyl]phenyl}-1H-pyrrolo[2,3-b]pyridin-4-yl) 1-ethyl-1H-pyrazol-3-yl]phenyl}-N,N-dimethylurea
- EX-A021
- BDBM50315769
- 1-{4-[4-(2-{3-[(dimethylamino)methyl]phenyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethylpyrazol-3-yl]phenyl}-3,3-dimethylurea
- HMS3265L14
- BRD-K36740062-001-01-7
- UNII-8VLB51V7HO
- 3-(4-(4-(2-(3-((DIMETHYLAMINO)METHYL)PHENYL)-1H-PYRROLO(2,3-B)PYRIDIN-4-YL)-1-ETHYL-1H-PYRAZOL-3-YL)PHENYL)-1,1-DIMETHYLUREA
- s2740
- CS-0008
- BCP9000733
- NSC-800108
- 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea.
- GTPL8358
- Q27077863
- HMS3265K13
- CHEBI:91362
- BRD-K36740062-001-06-6
- AS-17024
- SDCCGSBI-0654453.P001
- GSK1070916?
-
- MDL: MFCD22420815
- Inchi: 1S/C30H33N7O/c1-6-37-19-26(28(34-37)21-10-12-23(13-11-21)32-30(38)36(4)5)24-14-15-31-29-25(24)17-27(33-29)22-9-7-8-20(16-22)18-35(2)3/h7-17,19H,6,18H2,1-5H3,(H,31,33)(H,32,38)
- Chave InChI: QTBWCSQGBMPECM-UHFFFAOYSA-N
- SMILES: O=C(N(C)C)NC1C=CC(C2C(C3C4=C(NC(C5C=C(CN(C)C)C=CC=5)=C4)N=CC=3)=CN(CC)N=2)=CC=1
Propriedades Computadas
- Massa Exacta: 507.27500
- Massa monoisotópica: 507.27465870g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 38
- Contagem de Ligações Rotativas: 7
- Complexidade: 770
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 82.1
- XLogP3: 3.9
Propriedades Experimentais
- Densidade: 1.21
- PSA: 82.08000
- LogP: 6.00840
GSK-1070916 Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
GSK-1070916 Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Chemenu | CM149758-100mg |
3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea |
942918-07-2 | 95%+ | 100mg |
$557 | 2021-09-15 | |
DC Chemicals | DC7140-250 mg |
GSK1070916 |
942918-07-2 | >98% | 250mg |
$1100.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4258-200mg |
GSK1070916 |
942918-07-2 | 98% | 200mg |
¥8900.00 | 2023-09-10 | |
LKT Labs | G7444-1 mg |
GSK-1070916 |
942918-07-2 | ≥98% | 1mg |
$109.00 | 2023-07-11 | |
MedChemExpress | HY-70044-5mg |
GSK-1070916 |
942918-07-2 | 98.99% | 5mg |
¥990 | 2024-05-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021583-1mg |
GSK1070916,98% |
942918-07-2 | 98% | 1mg |
¥702 | 2024-07-19 | |
TRC | G797455-50mg |
GSK 1070916 |
942918-07-2 | 50mg |
$500.00 | 2023-05-18 | ||
TRC | G797455-100mg |
GSK 1070916 |
942918-07-2 | 100mg |
$816.00 | 2023-05-18 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G872350-1mg |
GSK1070916 |
942918-07-2 | 98% | 1mg |
¥692.10 | 2022-01-13 | |
eNovation Chemicals LLC | D320005-25mg |
GSK1070916 |
942918-07-2 | 98% | 25mg |
$470 | 2024-05-24 |
GSK-1070916 Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; 1 h, rt
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Sodium triacetoxyborohydride Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Sodium carbonate , Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: Sodium carbonate , Sodium hydroxide Solvents: Water ; basified
Referência
- Preparation of azaindoles as aurora kinase inhibitors for the treatment of cancer, United States, , ,
GSK-1070916 Raw materials
- Urea, N'-[4-[1-ethyl-4-[2-(3-formylphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1H-pyrazol-3-yl]phenyl]-N,N-dimethyl-
- 4-[4-[2-[3-[(Dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]aniline
- p-Nitrophenyl Chloroformate
GSK-1070916 Preparation Products
GSK-1070916 Literatura Relacionada
-
Yanhua Fan,Hongyuan Lu,Hongda Ma,Fan Feng,Xiaolong Hu,Qiao Zhang,Jian Wang,Yongnan Xu,Qingchun Zhao Food Funct. 2015 6 3746
-
Yi Le,Zhisong Yang,Yumei Chen,Dongmei Chen,Longjia Yan,Zhenchao Wang,Guiping Ouyang RSC Adv. 2019 9 39684
-
Shanshan Liu,Heng Yang,Lin-Yu Jiao,Jian-Hua Zhang,Chen Zhao,Yangmin Ma,Xiufang Yang Org. Biomol. Chem. 2019 17 10073
942918-07-2 (GSK-1070916) Produtos relacionados
- 401602-98-0(2-Benzyl(phenylsulfonyl)aminobenzoic acid)
- 1048664-07-8(1-[2-(2-methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide)
- 2901065-45-8(1-Bromo-4-(2,2-diethoxyethoxy)-3-fluoro-2-methylbenZene)
- 2172492-16-7(2-1-(1-hydroxybutan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylacetonitrile)
- 2287283-23-0(1-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine)
- 2168381-15-3(5-(Piperidin-3-yl)piperidine-3-carboxylic acid)
- 2512227-14-2(2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate)
- 2060039-98-5(tert-butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate)
- 177172-37-1(4-(3-phenylpropyl)piperidin-4-ol)
- 1181974-43-5(2-(4-(4-Fluoro-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:942918-07-2)GSK-1070916

Pureza:99%/99%/99%/99%
Quantidade:25mg/50mg/100mg/250mg
Preço ($):187.0/282.0/422.0/802.0
atkchemica
(CAS:942918-07-2)GSK-1070916

Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito